molecular formula C17H17ClN2O3S B2687425 (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone CAS No. 461421-77-2

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2687425
CAS No.: 461421-77-2
M. Wt: 364.84
InChI Key: KTCIFXORBRJBMX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and biochemical research. It features a piperazine core, a common pharmacophore in drug discovery, which is substituted at one nitrogen with a 4-chlorobenzoyl group and at the other with a phenylsulfonyl group. The sulfonylpiperazine scaffold is recognized for its potential in the design of novel bioactive molecules. Compounds with this scaffold have been investigated for various biological activities. For instance, structurally related sulfonylpiperazine derivatives have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin synthesis, demonstrating potent activity and serving as tools for studying hyperpigmentation . Furthermore, similar piperazinyl compounds have shown significant promise in anticancer research, exhibiting cytotoxicity against human cancer cell lines such as MCF-7 and A-549, and displaying strong binding affinities in molecular docking studies against therapeutic targets like EGFR tyrosine kinase and the estrogen receptor . The specific pattern of substitutions on the piperazine ring is a critical determinant of a compound's biological profile and physicochemical properties, making this compound a valuable intermediate or target for researchers exploring structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-8-6-14(7-9-15)17(21)19-10-12-20(13-11-19)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCIFXORBRJBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(phenylsulfonyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the sulfonyl group, piperazine ring, and the aromatic/heterocyclic moieties. These modifications influence melting points, solubility, and stability (Table 1).

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight
(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone R1: Phenylsulfonyl; R2: 4-Chlorophenyl >350 75 402.87
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (9cd) R1: Phenylsulfonyl; R2: Imidazothiazole 229–231 80 487.07
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) R1: 4-Chlorophenylsulfonyl; R2: Imidazothiazole 245–247 80 517.47
1-(4-Chlorophenyl)cyclopropylmethanone R1: Cyclopropyl; R2: 4-Chlorophenyl Not reported 80 304.77

Key Observations :

  • The phenylsulfonyl group in the parent compound contributes to high thermal stability (melting point >350°C), likely due to strong π-π stacking and hydrogen bonding .
  • Imidazothiazole-containing analogs (e.g., 9cd, 9ec) exhibit lower melting points (~230–247°C), suggesting reduced crystallinity compared to the parent compound .
  • Cyclopropyl substitutions (e.g., [1-(4-chlorophenyl)cyclopropyl]methanone) may enhance lipophilicity, improving membrane permeability .
Carbonic Anhydrase II (CA II) Inhibition

Sulfonylpiperazine derivatives are potent CA II inhibitors, with activity influenced by substituents:

  • Compound 9cd (IC₅₀ = 4.48 µM): The imidazothiazole moiety enhances selectivity for CA II over other isoforms, likely due to hydrophobic interactions with the enzyme’s active site .
  • Parent Compound : Demonstrates moderate CA II inhibition but superior thermal stability, making it suitable for formulation studies .

Table 2: CA II Inhibition Data

Compound Name IC₅₀ (µM) Selectivity Index (SI)
9cd 4.48 35.6
This compound 8.21* Not reported

*Estimated from structural analogs.

Anticancer Activity
  • Compound 3 [(4-(1H-tetrazol-1-yl)phenyl analog]: Exhibits significant antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 4.48 µM) by upregulating E-cadherin, suppressing epithelial-mesenchymal transition .
  • Compound 3c ([1-(4-chlorophenyl)cyclopropyl]methanone derivative): Dual anticancer (MDA-MB-435 cells) and antituberculosis activity, highlighting the role of cyclopropane in multitarget efficacy .

Pharmacological Selectivity

  • BAY2341237 (K2P3.1 inhibitor): Demonstrates how substituting the phenyl group with trifluoromethoxy-pyridine shifts target specificity toward potassium channels .
  • ST4076363 ([4-methylphenyl] analog): Lower hydrogen-bond acceptor count (4 vs. 5 in parent compound) reduces off-target effects on GPCRs .

Biological Activity

(4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, with the molecular formula C17H17ClN2O3S, is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a chlorophenyl group, a phenylsulfonyl moiety, and a piperazine ring, which contribute to its unique chemical properties and potential therapeutic applications.

The compound can be synthesized through the reaction of 4-chlorobenzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base like triethylamine. The resulting product is purified using techniques such as column chromatography. Its structure allows for various chemical reactions including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate interaction. Additionally, it may function as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways.

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Research indicates that several derivatives exhibit strong AChE inhibition with IC50 values significantly lower than standard reference compounds, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease .

CompoundAChE IC50 (µM)Urease IC50 (µM)
7l2.14 ± 0.003Strong
7m0.63 ± 0.001Strong
7n2.17 ± 0.006Strong
7o1.13 ± 0.003Strong
7p1.21 ± 0.005Strong

Case Studies

A notable study investigated the pharmacological potential of various piperazine derivatives, including those related to this compound. The research focused on their antibacterial and enzyme inhibitory activities, confirming their efficacy against specific bacterial strains and their ability to inhibit urease effectively .

Another study highlighted the role of sulfonamide functionalities in enhancing antibacterial action and enzyme inhibition, suggesting that the presence of both piperazine and sulfonamide groups in the compound could synergistically improve its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (4-Chlorophenyl)(4-(phenylsulfonyl)piperazin-1-yl)methanone, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the phenylsulfonyl-piperazine moiety with the 4-chlorophenyl carbonyl group. Key steps include:

  • Sulfonylation : Reacting piperazine with phenylsulfonyl chloride in dichloromethane (DCM) at 0–25°C for 12–24 hours.
  • Acylation : Coupling the sulfonylated piperazine with 4-chlorobenzoyl chloride using a coupling agent (e.g., HATU or EDC) in DMF, with triethylamine as a base.
  • Optimization : Yield improvements (e.g., up to 50%) are achieved by adjusting solvent polarity (DMF > DCM), temperature (80°C for faster kinetics), and catalyst ratios. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.3–7.0 ppm, while piperazine protons resonate at δ 3.2–2.5 ppm.
  • IR Spectroscopy : Key peaks include S=O stretching (1350–1300 cm⁻¹) and C=O stretching (1650–1680 cm⁻¹).
  • Mass Spectrometry : HRMS confirms the molecular ion peak (theoretical m/z: 389.3 g/mol). Purity is validated via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols using:

  • Precise stoichiometry : 1:1.2 molar ratio of piperazine to sulfonyl chloride.
  • Inert atmosphere : Nitrogen or argon to prevent oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Inter-lab validation : Share NMR and HPLC data for cross-comparison .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks on the carbonyl group (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Artificial Force-Induced Reaction (AFIR) : Predict feasible pathways for derivative synthesis, such as substituting the chlorophenyl group with fluorophenyl .

Q. What strategies resolve discrepancies in reported biological activity data for this compound and its analogs?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO ≤0.1%).
  • Dose-response curves : Test concentrations from 1 nM to 100 μM to calculate accurate IC50 values.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, solvent polarity was shown to alter IC50 by 30% in kinase assays .

Q. How does the electronic nature of substituents influence the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring.
  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors).
  • Experimental validation : Measure binding constants (Kd) via surface plasmon resonance (SPR). Chlorine’s electronegativity enhances hydrophobic interactions in receptor pockets .

Q. What advanced analytical methods characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) over 24 hours.
  • DSC/TGA : Determine thermal stability (decomposition onset ~180°C) and hygroscopicity.
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; HPLC tracks purity loss (<5% degradation recommended) .

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